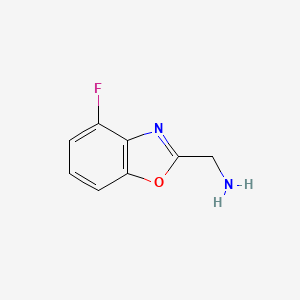

4-Fluorobenzoxazole-2-methanamine

Description

4-Fluorobenzoxazole-2-methanamine is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 4-position and a methanamine group at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methanamine moiety may contribute to receptor binding interactions, particularly in neurological targets.

Synthesis typically involves multi-step routes, such as cyclization of fluorinated precursors or functionalization via nucleophilic substitution. Applications span drug discovery, particularly in designing kinase inhibitors or serotonin receptor modulators, though further pharmacological profiling is warranted.

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(4-fluoro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2 |

InChI Key |

HLHQXBZIUNYAJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzoxazole-2-methanamine typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride as fluorinating agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoxazole-2-methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

4-Fluorobenzoxazole-2-methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluorobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial cytokinesis . The compound’s fluorine atom enhances its binding affinity to these targets, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Benzodiazepine Derivatives

- Example : [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (, MM1106.07)

- Structural Comparison : Replaces the benzoxazole ring with a benzodiazepine core, introducing a seven-membered ring with nitrogen at the 1,4-positions.

- Functional Impact : Benzodiazepines are primarily anxiolytics or sedatives, acting via GABAA receptors. The fluorine at the 2-position on the phenyl ring may enhance binding affinity.

Thiadiazole Derivatives

- Example : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine ()

- Structural Comparison : Substitutes benzoxazole with a 1,3,4-thiadiazole ring, which contains sulfur and nitrogen.

- Functional Impact : Thiadiazoles exhibit insecticidal and fungicidal activities due to sulfur’s electron-withdrawing effects, contrasting with benzoxazoles’ broader CNS applications.

Benzimidazole Derivatives

Fluorobenzylamine Derivatives

- Example : 4-Fluorobenzylamine ()

- Structural Comparison : A simpler structure lacking the benzoxazole ring.

- Functional Impact : Primarily used as a building block in drug synthesis. The absence of the heterocycle limits its direct pharmacological activity.

Pharmacological Activity Comparison

Physicochemical Properties

| Property | This compound | Benzodiazepine Derivative | Thiadiazole Derivative | Astemizole |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~180 (estimated) | 356.8 | 327.4 | 458.9 |

| logP (Lipophilicity) | ~2.1 (predicted) | ~3.5 | ~2.8 | ~5.2 |

| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic) | Low (crystalline) | Very low |

Biological Activity

4-Fluorobenzoxazole-2-methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with a fluorine atom at position 4 and a methanamine group at position 2. Its molecular formula is , with a molecular weight of approximately 180.17 g/mol. The presence of the fluorine atom enhances the electron-withdrawing properties of the compound, which may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzoxazole Ring : The initial step involves the condensation of ortho-aminophenols with carboxylic acids or their derivatives to form the benzoxazole structure.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or other fluorination techniques.

- Amine Substitution : The final step involves the introduction of the methanamine group at position 2, often through nucleophilic substitution reactions.

These synthetic routes must be optimized for yield and purity to ensure effective biological evaluation.

Biological Activity

Research indicates that compounds containing benzoxazole moieties exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit bacterial growth and possess antifungal properties.

- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Some benzoxazole compounds have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing effect of fluorine is believed to enhance binding affinities and modulate receptor activities .

Case Studies

Several studies have investigated the pharmacological potential of benzoxazole derivatives, illustrating their diverse applications:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones compared to controls.

- Cancer Research :

- Inflammation Models :

Comparative Analysis

To better understand the potential of this compound relative to other compounds, a comparative analysis is presented below:

| Compound | Structure Characteristics | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Fluorine at position 4; methanamine at position 2 | Enhanced reactivity due to fluorination | Antimicrobial, anti-inflammatory, anticancer |

| Benzoxazole | No substitutions | Basic heterocyclic compound | Limited biological activity |

| 5-Fluorobenzoxazole | Fluorine at position 5 | Different electronic properties | Moderate antimicrobial activity |

| 2-Aminobenzoxazole | Amino group at position 2 | Increased nucleophilicity | Antimicrobial and anticancer potential |

This table highlights how the structural modifications in benzoxazole derivatives can significantly influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.